n-Allyl-3-phenylthiophene-2-carboxamide
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Overview
Description
n-Allyl-3-phenylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound has a molecular formula of C14H13NOS and a molecular weight of 243.32 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyl-3-phenylthiophene-2-carboxamide typically involves the reaction of 3-phenylthiophene-2-carboxylic acid with allylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
n-Allyl-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, thioether
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
n-Allyl-3-phenylthiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of n-Allyl-3-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
n-Allyl-3-phenylthiophene-2-carboxamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the allyl group and the phenyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H13NOS |
---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
3-phenyl-N-prop-2-enylthiophene-2-carboxamide |
InChI |
InChI=1S/C14H13NOS/c1-2-9-15-14(16)13-12(8-10-17-13)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16) |
InChI Key |
RAEVUNGPSYSCPH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)C1=C(C=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
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